molecular formula C13H13N3 B1318040 6-(2,3-Dihydro-1H-indol-1-YL)-3-pyridinylamine CAS No. 937603-83-3

6-(2,3-Dihydro-1H-indol-1-YL)-3-pyridinylamine

Cat. No.: B1318040
CAS No.: 937603-83-3
M. Wt: 211.26 g/mol
InChI Key: GWKGOYRTHAESJK-UHFFFAOYSA-N
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Description

The compound is a derivative of 2,3-dihydroindole . 2,3-Dihydroindoles are promising agents for the synthesis of new compounds with neuroprotective and antioxidant properties .


Synthesis Analysis

2,3-Dihydroindoles are usually obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . A synthetic strategy to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles has been proposed . Three methods were proposed for reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .


Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1H-indole, a related compound, is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

In the synthesis of 2,3-dihydroindole derivatives, the possibility of chemoselective reduction of the nitrile group in the presence of an amide was shown .

Biochemical Analysis

Biochemical Properties

6-(2,3-Dihydro-1H-indol-1-YL)-3-pyridinylamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind with high affinity to multiple receptors, which can modulate different biological pathways. For instance, it can interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and thereby providing antioxidant effects . Additionally, this compound can bind to proteins involved in cell signaling pathways, such as protein kinase C, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate the mitogen-activated protein kinase (MAPK) pathway, leading to increased cell proliferation and survival . Furthermore, this compound can alter gene expression by acting as a transcriptional regulator, thereby affecting the expression of genes involved in cell cycle regulation and apoptosis . In terms of cellular metabolism, this compound can enhance glycolytic activity, providing cells with increased energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as receptors and enzymes, leading to their activation or inhibition. For instance, it can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, thereby reducing inflammation . Additionally, this compound can activate nuclear receptors, such as peroxisome proliferator-activated receptor gamma (PPARγ), leading to changes in gene expression that promote anti-inflammatory and insulin-sensitizing effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, such as prolonged activation of signaling pathways and persistent changes in gene expression . The extent of these effects can diminish over time as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can cause toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with different enzymes and cofactors, affecting metabolic flux and metabolite levels . For example, one of the metabolites can inhibit the activity of glucose-6-phosphate dehydrogenase, leading to altered glucose metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes by organic cation transporters, facilitating its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, such as heat shock proteins, which can affect its localization and accumulation . This binding can also influence the compound’s activity and function within the cells .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it can be localized to the mitochondria, where it can exert its effects on mitochondrial function and energy production . Additionally, this compound can be targeted to the nucleus, where it can act as a transcriptional regulator and influence gene expression .

Properties

IUPAC Name

6-(2,3-dihydroindol-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c14-11-5-6-13(15-9-11)16-8-7-10-3-1-2-4-12(10)16/h1-6,9H,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKGOYRTHAESJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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